(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid
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Overview
Description
AA 57 is an antibiotic related to pentalenolactone.
Scientific Research Applications
Structural Analysis and Synthesis
- The compound exhibits structural characteristics like trans-vicinal diol, with fused rings lying approximately in the same plane. The pyran ring is almost perfectly planar, while the cyclohexenone ring adopts a slightly distorted half-chair conformation. These structural features are dictated by strong intermolecular interactions, forming zigzag ribbons in crystal packing (Lo Presti, Soave, & Destro, 2003).
Chemical Reactions and Derivatives
- Synthesis of novel heterocyclic compounds containing this chemical structure has been explored. These compounds, including oxadiazole derivatives, have potential applications in pharmacology, particularly in hypertensive activity (Kumar & Mashelker, 2007).
- Investigations into the reactions of similar chemical structures have led to the formation of various esters and diones, which are significant in the development of new chemical entities with potential biological applications (Pimenova et al., 2003).
Biological Activity
- Research into the biological activity of derivatives of this compound has revealed their potential in chemotherapy, particularly in brain tumors. Isoxazole and isothiazole derivatives of the acid showed a synergetic effect with antitumor drugs, indicating their potential in enhancing cancer treatment efficacy (Kletskov et al., 2018).
properties
CAS RN |
68026-87-9 |
---|---|
Product Name |
(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid |
Molecular Formula |
C15H17ClO5 |
Molecular Weight |
312.74 g/mol |
IUPAC Name |
(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid |
InChI |
InChI=1S/C15H17ClO5/c1-7-4-14-10(8(7)2)3-9(12(17)18)11(14)5-21-13(19)15(14,20)6-16/h3-4,8,10-11,20H,5-6H2,1-2H3,(H,17,18)/t8-,10+,11-,14?,15+/m0/s1 |
InChI Key |
JIBVJJZCSYJNBC-MNXJYESYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C=C([C@H]3C2(C=C1C)[C@](C(=O)OC3)(CCl)O)C(=O)O |
SMILES |
CC1C2C=C(C3C2(C=C1C)C(C(=O)OC3)(CCl)O)C(=O)O |
Canonical SMILES |
CC1C2C=C(C3C2(C=C1C)C(C(=O)OC3)(CCl)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AA 57; AA-57; AA57 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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